4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-7-5-13(6-8-14)15(18)16-9-12-22(19,20)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQLXVIXQMVJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidine Sulfonyl Group: The next step involves the introduction of the piperidine sulfonyl group. This can be achieved by reacting the benzamide intermediate with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Linking the Ethyl Chain: The final step involves linking the ethyl chain to the benzamide core. This can be done by reacting the intermediate with an ethylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The piperidine sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Key Structural Variations and Functional Implications
Substituents on the Benzamide Ring
- 4-Methoxy Group : Common in sigma receptor ligands (e.g., [125I]PIMBA) and antiarrhythmics (e.g., Encainide). Enhances lipophilicity and receptor binding .
- Nitro/Hydroxy Groups : 4-Nitro derivatives (e.g., 4-Nitro-N-(2-piperidin-1-ylethyl)benzamide) may alter electronic properties, affecting enzyme inhibition .
Linker and Sulfonyl Group
- The ethyl linker in the target compound allows spatial flexibility for receptor interactions.
- Piperidine-1-sulfonyl vs. Piperidinyl : Sulfonyl groups improve solubility (e.g., Encainide’s N-oxide derivative) and may enhance binding to charged residues in receptors .
Piperidine Modifications
Physicochemical Properties
- Solubility: Sulfonyl and N-oxide groups (e.g., Encainide derivatives) enhance water solubility compared to non-sulfonylated analogs .
- Binding Affinity : The 4-methoxy group in [125I]PIMBA correlates with high tumor retention (Bmax ~1800 fmol/mg protein) .
Biological Activity
4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzamide structure substituted with a methoxy group and a piperidine-1-sulfonyl moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold for further modifications in drug design.
The biological activity of this compound primarily involves its ability to interact with various molecular targets:
- Inhibition of HIF-1 : It has been shown to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels. This inhibition can potentially affect tumor growth and survival under hypoxic conditions.
- Sigma Receptor Binding : Research indicates that derivatives of this compound may exhibit binding affinity for sigma receptors, particularly sigma-1 and sigma-2, which are implicated in various neurological processes and cancer biology .
Antitumor Activity
Preliminary studies suggest that this compound can induce apoptosis in tumor cells, indicating its potential as an anticancer agent. The compound's ability to modulate pathways involved in cell survival makes it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
While specific data on the antimicrobial efficacy of this compound is limited, related benzamide derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-function relationship observed in these derivatives may provide insights into the potential antimicrobial properties of this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vivo Studies : A study involving radioiodinated benzamides assessed their binding affinity to sigma receptors in breast cancer models. The results indicated that modifications to the benzamide structure can enhance receptor binding and improve imaging capabilities for cancer diagnostics .
- Enzyme Inhibition : Research has highlighted the role of sulfonamide derivatives in inhibiting key enzymes involved in inflammation and cancer progression. The presence of the sulfonamide group in this compound suggests similar inhibitory potential .
- Pharmacological Evaluation : A review on various organic compounds indicated that benzamide derivatives could serve as effective inhibitors for protein kinases involved in critical cellular processes. This positions this compound as a promising candidate for further pharmacological evaluation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
